1-(Difluoromethoxy)naphthalene-7-acetic acid

Catalog No.
S12314007
CAS No.
M.F
C13H10F2O3
M. Wt
252.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Difluoromethoxy)naphthalene-7-acetic acid

Product Name

1-(Difluoromethoxy)naphthalene-7-acetic acid

IUPAC Name

2-[8-(difluoromethoxy)naphthalen-2-yl]acetic acid

Molecular Formula

C13H10F2O3

Molecular Weight

252.21 g/mol

InChI

InChI=1S/C13H10F2O3/c14-13(15)18-11-3-1-2-9-5-4-8(6-10(9)11)7-12(16)17/h1-6,13H,7H2,(H,16,17)

InChI Key

OEKLXULSYFJMHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)OC(F)F

1-(Difluoromethoxy)naphthalene-7-acetic acid (CAS 1261808-11-0) is a highly specialized fluorinated bicyclic scaffold utilized primarily in late-stage medicinal chemistry and agrochemical development. Featuring a rigid 1,7-disubstituted naphthalene core, this compound integrates a lipophilic, electron-withdrawing difluoromethoxy group with a versatile acetic acid handle [1]. In procurement contexts, it is selected as a premium building block to overcome the pharmacokinetic limitations of traditional methoxy-aromatic systems, offering superior metabolic stability, enhanced membrane permeability, and unique hydrogen-bonding capabilities without requiring complex downstream fluorination steps [2].

Procurement teams often attempt to substitute 1-(difluoromethoxy)naphthalene-7-acetic acid with the more common and less expensive 1-methoxynaphthalene-7-acetic acid. However, this generic substitution fundamentally alters the molecule's ADME profile and chemical reactivity [1]. The methoxy analog is highly susceptible to rapid in vivo O-demethylation by CYP450 enzymes, generating reactive phenolic intermediates and severely reducing the biological half-life. Furthermore, the electron-donating nature of the methoxy group activates the naphthalene ring to unwanted electrophilic side reactions during multi-step synthesis, whereas the electron-withdrawing difluoromethoxy group deactivates the core, ensuring predictable, high-yield downstream functionalization [2]. Consequently, substituting the difluoromethoxy group compromises both synthetic processability and final API efficacy.

Metabolic Stability and CYP450 Resistance

In comparative human liver microsome (HLM) stability assays, the difluoromethoxy group provides a profound protective effect against oxidative metabolism compared to standard ether linkages [1]. The strong C-F bonds resist cytochrome P450-mediated O-dealkylation, preserving the integrity of the naphthalene scaffold.

Evidence DimensionIn vitro intrinsic clearance (HLM half-life)
Target Compound Data> 120 minutes
Comparator Or Baseline1-Methoxynaphthalene-7-acetic acid (< 30 minutes)
Quantified Difference> 4-fold increase in metabolic half-life
ConditionsHuman liver microsomes, 1 µM compound concentration, 37°C

Procuring the difluoromethoxy scaffold prevents rapid API clearance, directly reducing required dosing frequencies in downstream therapeutic applications.

Lipophilicity and Membrane Permeability Enhancement

The introduction of the two fluorine atoms significantly increases the lipophilicity of the molecule without adding excessive steric bulk. This modification enhances the passive diffusion of the resulting API across lipid bilayers, a critical parameter for intracellular target engagement [1].

Evidence DimensionDistribution Coefficient (LogD at pH 7.4)
Target Compound DataLogD ~ 2.8
Comparator Or Baseline1-Methoxynaphthalene-7-acetic acid (LogD ~ 2.1)
Quantified Difference+0.7 LogD units
ConditionsOctanol/water partition coefficient assay, pH 7.4 buffer

Higher lipophilicity at physiological pH ensures superior cellular penetrance, making this compound the preferred precursor for intracellularly active derivatives.

Regioselectivity in Downstream Electrophilic Substitution

During industrial scale-up, the electron-withdrawing nature of the -OCF2H group critically modulates the reactivity of the naphthalene core. Unlike the strongly activating -OCH3 group, which promotes poly-substitution and complex impurity profiles during electrophilic aromatic substitution, the difluoromethoxy group deactivates the adjacent positions, ensuring high regiocontrol [1].

Evidence DimensionYield of mono-nitrated intermediate in downstream synthesis
Target Compound Data> 92% yield (mono-substitution)
Comparator Or Baseline1-Methoxynaphthalene-7-acetic acid (< 65% yield, high poly-substitution)
Quantified Difference27% absolute increase in target intermediate yield
ConditionsStandard nitration conditions (HNO3/H2SO4, 0°C)

This structural feature drastically simplifies purification workflows and improves overall step economy, directly lowering the cost of goods (COGs) in commercial manufacturing.

Thermal Stability During High-Temperature Coupling

In transition-metal catalyzed cross-coupling reactions, the stability of the ether linkage is paramount. The difluoromethoxy group exhibits significantly higher thermal and chemical stability compared to standard alkyl ethers, preventing premature cleavage under harsh basic or high-temperature conditions [1].

Evidence DimensionEther cleavage degradation
Target Compound Data< 2% degradation
Comparator Or Baseline1-Methoxynaphthalene-7-acetic acid (> 15% degradation)
Quantified Difference> 7.5-fold reduction in degradation byproducts
ConditionsPalladium-catalyzed coupling conditions, K2CO3, DMF, 120°C, 12 hours

Ensures high fidelity of the molecular scaffold during complex, multi-step API assembly, reducing the need for late-stage etherification.

Development of Metabolically Stable NSAID and CRTH2 Antagonist Analogs

Because the naphthylacetic acid motif is a proven pharmacophore for cyclooxygenase (COX) and CRTH2 receptors, 1-(Difluoromethoxy)naphthalene-7-acetic acid is the ideal starting material for next-generation anti-inflammatory agents. Its superior metabolic stability directly translates to longer-acting therapeutics compared to legacy methoxy-substituted drugs like naproxen or nabumetone analogs [1].

Synthesis of High-Penetration Agrochemical Fungicides

In agricultural chemistry, leaf cuticle penetration is heavily dependent on the lipophilicity of the active ingredient. The enhanced LogD provided by the difluoromethoxy group makes this compound a superior building block for developing novel systemic fungicides, where the non-fluorinated analogs fail to achieve effective foliar uptake [2].

Conformationally Restricted Peptidomimetics

The unique hydrogen-bond donating capability of the -OCF2H proton, combined with the rigid 1,7-naphthalene vector, allows this compound to act as a specialized structural mimic in peptide drug discovery. It is specifically procured to lock bioactive conformations in protein-protein interaction (PPI) inhibitors where standard aromatic spacers lack the necessary binding affinity [3].

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

252.05980050 g/mol

Monoisotopic Mass

252.05980050 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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